BenchChemオンラインストアへようこそ!

Darusentan, (+/-)-

Hepatotoxicity Drug Transporter Hepatic Uptake

Darusentan (±) is a selective endothelin A receptor antagonist (ETA Ki=1.4 nM; ~130–160-fold selectivity over ETB) with a clean hepatic transporter profile. Unlike bosentan or sitaxsentan, it does not inhibit NTCP, OATP, or BSEP, eliminating confounding hepatotoxic signals in cell-based assays and hepatocyte models. Insist on analytically defined material specifying (S)-enantiomer content to ensure maximal pharmacological activity. Validated Phase III benchmark for resistant hypertension and organoprotection studies.

Molecular Formula C22H22N2O6
Molecular Weight 410.4 g/mol
CAS No. 178306-46-2
Cat. No. B061321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarusentan, (+/-)-
CAS178306-46-2
Molecular FormulaC22H22N2O6
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC
InChIInChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)
InChIKeyFEJVSJIALLTFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darusentan: A Selective Endothelin ETA Receptor Antagonist (CAS 178306-46-2) for Resistant Hypertension Research


Darusentan, (+/-)- (CAS 178306-46-2), also designated LU-135252, is a propanoic acid-class, non-peptide selective endothelin type A (ETA) receptor antagonist [1]. This compound exhibits high affinity for the ETA receptor (Ki = 1.4 nM) with approximately 100-fold selectivity over the ETB receptor (Ki = 184 nM) [2]. Darusentan has been advanced to Phase III clinical development as an oral, once-daily add-on therapy for patients with resistant hypertension who remain uncontrolled despite treatment with three or more antihypertensive agents [1]. The compound is provided as a racemic mixture, with the (S)-enantiomer confirmed as the more potent stereoisomer [3].

Why In-Class Endothelin Receptor Antagonists Cannot Be Substituted for Darusentan in Procurement


Endothelin receptor antagonists (ERAs) exhibit substantial heterogeneity in receptor subtype selectivity, hepatic transporter interaction profiles, and consequent clinical safety signatures. Darusentan demonstrates a distinct pharmacological and toxicological profile that precludes direct substitution with alternative ERAs such as bosentan or sitaxsentan. Specifically, darusentan does not inhibit key human hepatic uptake transporters (NTCP, OATP, BSEP) at clinically relevant concentrations, whereas bosentan and sitaxsentan demonstrate significant inhibition of these transporters—a mechanistic distinction that correlates with differential hepatotoxicity risk in the clinical setting [1]. Furthermore, stereochemical configuration critically influences binding affinity: the racemic mixture and individual enantiomers of this scaffold display markedly different ETA receptor affinities (racemate Ki = 6 nM; (S)-enantiomer Ki = 1.4 nM; (R)-enantiomer Ki = 150 nM), underscoring that procurement of analytically undefined or non-enantiomerically-specified material would yield divergent pharmacological activity [2].

Quantitative Differentiating Evidence: Darusentan vs. Bosentan, Sitaxsentan, and Racemic Precursors


Hepatic Transporter Inhibition Profile: Darusentan vs. Bosentan and Sitaxsentan

Darusentan does not inhibit human hepatic uptake transporters (NTCP, OATP, BSEP) in sandwich-cultured human hepatocytes, in contrast to bosentan and sitaxsentan which show marked inhibition. OATP inhibitors decreased influx of all ERAs tested; however, darusentan influx was least affected at 84-100% of control, whereas bosentan influx was most affected at 32-58% of control, indicating minimal dependence on OATP-mediated uptake for darusentan [1]. Bosentan reduced BSEP transport by 78%, and sitaxsentan decreased OATP transport by 52% at 100 μM, while darusentan showed no such inhibition [1].

Hepatotoxicity Drug Transporter Hepatic Uptake Drug Safety

ETA Receptor Binding Affinity and Selectivity: (S)-Darusentan vs. Racemic Mixture

The (S)-enantiomer of darusentan exhibits markedly enhanced ETA receptor binding affinity and selectivity compared to the racemic mixture. (S)-Darusentan binds to the ETA receptor with a Ki of 1.4 nM and to the ETB receptor with a Ki of 184 nM, yielding an ETA/ETB selectivity ratio of approximately 130-160-fold [1]. The racemic mixture, by comparison, exhibits a Ki of 6 nM for ETA and 371 nM for ETB, with a calculated selectivity ratio of approximately 62-fold [2]. The (R)-enantiomer shows substantially weaker ETA affinity with a Ki of approximately 150 nM [2].

Receptor Binding ETA Selectivity Enantiomeric Potency Stereochemistry

Clinical Blood Pressure Reduction in Resistant Hypertension: Darusentan vs. Placebo

In a 14-week Phase III randomized, double-blind, placebo-controlled trial (DORADO, n=379) in patients with treatment-resistant hypertension receiving at least three antihypertensive drugs including a diuretic, darusentan demonstrated significant dose-dependent reductions in blood pressure [1]. Mean reductions in clinic systolic/diastolic blood pressure were 9/5 mm Hg with placebo, 17/10 mm Hg with darusentan 50 mg, 18/10 mm Hg with darusentan 100 mg, and 18/11 mm Hg with darusentan 300 mg (p<0.0001 for all effects) [1]. This represents a net reduction over placebo of approximately 8-9 mm Hg systolic and 5-6 mm Hg diastolic across the active dose range.

Resistant Hypertension Blood Pressure Phase III Trial Add-on Therapy

End-Organ Protection in Salt-Sensitive Hypertension: Cardiac and Renal Effects in Preclinical Models

In the Sabra rat model of salt-sensitive hypertension, darusentan treatment (50 mg/kg/day) produced end-organ protective effects that were disproportionate to its blood pressure reduction. Darusentan reduced the systolic blood pressure increase by 50%, but completely prevented left ventricular hypertrophy (LVH), atrial natriuretic factor mRNA elevation, and left ventricular dysfunction (P<0.05) [1]. This was associated with normalization of sarcoplasmic reticulum Ca²⁺-reuptake and Ca²⁺-ATPase to phospholamban ratio (P<0.05) [1]. In the same model, darusentan attenuated the rise in systolic blood pressure by 50% and reduced urinary albumin excretion by 63% (P<0.01), with significant reduction or normalization of osteopontin mRNA expression, glomerulosclerosis, and tubulointerstitial damage (P<0.05) [2].

Left Ventricular Hypertrophy Renal Protection Salt-Sensitive Hypertension Cardiac Remodeling

Optimal Research and Industrial Application Scenarios for Darusentan


In Vitro ETA Receptor Pharmacology with Low Off-Target Hepatobiliary Interference

Darusentan is optimally suited for in vitro studies requiring selective ETA receptor antagonism (Ki = 1.4 nM, ~130-160-fold selectivity over ETB) without confounding inhibition of hepatic transporters [1]. Unlike bosentan and sitaxsentan, darusentan does not inhibit NTCP, OATP, or BSEP transporters, making it preferable for hepatocyte-based assays where transporter-mediated interference could confound results [2]. Researchers should procure analytically defined material specifying the (S)-enantiomer content, as the racemic mixture exhibits significantly reduced ETA affinity (Ki = 6 nM vs. 1.4 nM) [1].

Resistant Hypertension Drug Discovery and Preclinical Development Programs

Darusentan is a validated reference standard for preclinical programs investigating novel add-on therapies for treatment-resistant hypertension. Clinical evidence from the Phase III DORADO trial demonstrates that darusentan produces an additional 8-9 mm Hg systolic and 5-6 mm Hg diastolic reduction over placebo in patients already receiving three or more antihypertensive agents [3]. This magnitude of effect in a treatment-refractory population establishes darusentan as a benchmark compound for evaluating novel antihypertensive candidates targeting similar patient segments.

Cardiac and Renal End-Organ Protection Studies in Hypertension Models

Darusentan is indicated for research programs investigating organoprotective mechanisms in hypertension, particularly those seeking to dissect blood pressure-dependent versus blood pressure-independent effects. In the Sabra salt-sensitive rat model, darusentan completely prevented left ventricular hypertrophy and dysfunction despite only 50% attenuation of blood pressure elevation, while simultaneously reducing urinary albumin excretion by 63% and normalizing renal histopathology [4][5]. This dissociated profile between hemodynamic and organoprotective effects makes darusentan a valuable tool compound for mechanistic studies of ETA-mediated tissue remodeling and fibrosis.

Chiral Resolution and Stereochemical Reference Applications

Darusentan serves as an analytical reference standard for chiral separation and stereochemical quality control applications. The compound's three stereochemical variants—racemic mixture (ETA Ki = 6 nM), (S)-enantiomer (ETA Ki = 1.4 nM), and (R)-enantiomer (ETA Ki ≈ 150 nM)—exhibit a >100-fold range in receptor binding affinity, providing a robust system for validating chiral analytical methods and for studying stereoselective pharmacological activity [1][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darusentan, (+/-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.